molecular formula C24H32N4OS B11023671 N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11023671
M. Wt: 424.6 g/mol
InChI Key: KTMFYZORWUCUDO-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methylsulfanyl group, a pyrrole ring, and a cyclohexyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively mild reaction conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product. This would include optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzodiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the benzodiazole ring could yield partially or fully reduced benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodiazole and pyrrole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is not well-documented. it is likely to interact with specific molecular targets and pathways due to its unique structure. The benzodiazole and pyrrole rings may interact with proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is unique due to the combination of its benzodiazole, methylsulfanyl, pyrrole, and cyclohexyl groups. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H32N4OS

Molecular Weight

424.6 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C24H32N4OS/c1-30-16-11-21(23-26-19-9-3-4-10-20(19)27-23)25-22(29)17-24(12-5-2-6-13-24)18-28-14-7-8-15-28/h3-4,7-10,14-15,21H,2,5-6,11-13,16-18H2,1H3,(H,25,29)(H,26,27)

InChI Key

KTMFYZORWUCUDO-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)CC3(CCCCC3)CN4C=CC=C4

Origin of Product

United States

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